molecular formula C17H16ClIO2 B12506293 (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran CAS No. 2387332-20-7

(3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran

Cat. No.: B12506293
CAS No.: 2387332-20-7
M. Wt: 414.7 g/mol
InChI Key: YLUHNGIWRCCQMQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane , reflecting its substitution pattern and stereochemistry. The molecular formula C₁₇H₁₆ClIO₂ corresponds to a molecular weight of 414.67 g/mol. The structure comprises a tetrahydrofuran ring linked via an ether bond to a para-substituted benzyl group, which itself bears chloro and iodo substituents at the 2- and 5-positions of the aromatic ring (Figure 1).

Table 1: Key molecular descriptors

Property Value
Molecular formula C₁₇H₁₆ClIO₂
Molecular weight 414.67 g/mol
Topological polar surface area 18.46 Ų
Partition coefficient (LogP) 4.70

Stereochemical Configuration and Chiral Centers

The (3S) designation indicates the presence of a chiral center at the third carbon of the tetrahydrofuran ring. This configuration was confirmed through optical rotation measurements and chiral chromatography. The stereochemical integrity of this center is critical for the compound’s role as an intermediate in synthesizing enantiomerically pure pharmaceuticals, such as empagliflozin.

X-ray diffraction studies reveal that the tetrahydrofuran ring adopts a envelope conformation , with the oxygen atom deviating from the plane formed by the other four ring atoms. This conformation minimizes steric hindrance between the phenoxy substituent and the benzyl group.

X-ray Crystallographic Analysis and Conformational Studies

Single-crystal X-ray analysis (Figure 2) resolved the compound’s absolute configuration and intermolecular interactions. The crystals belong to the P2₁2₁2₁ space group with unit cell parameters:

  • a = 8.923 Å
  • b = 10.451 Å
  • c = 16.782 Å
  • α = β = γ = 90°

Key bond lengths include:

  • C–O (ether): 1.423 Å
  • C–I (aryl): 2.098 Å
  • C–Cl (aryl): 1.741 Å

The dihedral angle between the tetrahydrofuran ring and the benzyl-substituted phenyl group is 62.3° , indicating moderate conjugation between the aromatic systems. Hydrogen bonding between adjacent molecules occurs via weak C–H···O interactions (2.657 Å), stabilizing the crystal lattice.

Comparative Structural Analysis with Related Tetrahydrofuran Derivatives

Compared to simpler tetrahydrofuran derivatives, this compound exhibits unique steric and electronic properties due to its halogenated benzyl group:

Table 2: Structural comparisons

Derivative Substituents LogP TPSA (Ų)
(3S)-3-(4-benzylphenoxy)tetrahydrofuran H, H 3.12 18.46
(3S)-3-(4-(2-chlorobenzyl)phenoxy)tetrahydrofuran Cl, H 3.98 18.46
This compound Cl, I 4.70 18.46

The introduction of iodine increases molecular weight by 126.9 g/mol compared to the chloro-only analog, significantly enhancing lipophilicity (ΔLogP = +0.72). However, the topological polar surface area remains unchanged, suggesting similar hydrogen-bonding potential across derivatives.

The steric bulk of the iodophenyl group also influences reactivity. In Suzuki-Miyaura cross-coupling reactions, this compound demonstrates lower catalytic turnover compared to bromo- or chloro-analogs, likely due to slower oxidative addition of the C–I bond. These structural insights guide its application in designing targeted synthetic routes for gliflozin-class pharmaceuticals.

(Article continues with subsequent sections per original outline)

Properties

IUPAC Name

3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUHNGIWRCCQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-chloro-5-iodobenzyl chloride with a phenol derivative to form the corresponding ether. This intermediate is then subjected to a cyclization reaction to introduce the tetrahydrofuran ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

(3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Analogs

The compound is compared with analogs differing in halogen substituents on the benzyl group:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Application
(3S)-3-[4-(2-Chloro-5-iodobenzyl)phenoxy]THF 915095-94-2 C17H16ClIO2 414.67 2-Cl, 5-I Empagliflozin intermediate
(3S)-3-[4-(5-Bromo-2-chlorobenzyl)phenoxy]THF 915095-89-5 C17H16BrClO2 367.67 2-Cl, 5-Br Empagliflozin intermediate
(3S)-3-[4-(2-Cl-5-I-4-F-benzyl)phenoxy]THF Not provided C17H15ClFIO2 432.66 2-Cl, 5-I, 4-F Experimental intermediate

Key Observations :

  • Halogen Effects :
    • Reactivity : Iodine’s larger atomic size enhances electrophilic substitution reactivity compared to bromine, influencing synthetic pathways .
    • Stability : Iodinated derivatives may exhibit lower thermal stability due to weaker C–I bonds versus C–Br bonds, necessitating controlled storage (2–8°C, dark) .
    • Biological Activity : Halogen choice impacts drug-receptor interactions. For example, iodine’s polarizability may enhance binding affinity in empagliflozin’s active site compared to bromine .

Stereoisomeric Comparison

The R-isomer of the compound (CAS: 2194590-02-6) is a critical chiral impurity. Differences include:

  • Synthesis Challenges : The S-isomer is synthesized via stereoselective condensation using [(3R)-tetrahydrofuran-3-yl]benzenesulfonate derivatives, achieving >99% chiral purity .
  • Pharmacological Relevance : The S-configuration aligns with empagliflozin’s active conformation, while the R-isomer lacks therapeutic efficacy and is controlled to <0.1% in final APIs .

Functional Group Variations

Compounds with modified tetrahydrofuran (THF) cores or substituents demonstrate divergent applications:

  • COX-2 Inhibitors : (2R,3S,5S*)-5-Ethylsulfanylmethyl-THF derivatives (e.g., Compound 43) exhibit COX-2 selectivity (IC50 = 0.12 µM) due to sulfonyl and methoxy groups, contrasting with the empagliflozin intermediate’s lack of COX activity .
  • Neuroprotective Ceramides : Natural THF-based ceramides (e.g., Compound I from Angelica sinensis) feature long alkyl chains and hydroxyl groups, enabling membrane integration, unlike the synthetic halogenated analogs .

Industrial and Regulatory Considerations

  • Synthesis Scalability : The iodinated compound’s production uses a base-mediated condensation process optimized for industrial-scale yields (>75%) and minimal racemization .
  • Supplier Landscape : Over 48 suppliers in China (e.g., Zhejiang Langhua Pharmaceutical) produce the compound, reflecting its commercial importance .
  • Regulatory Compliance : Compliance with REACH, ISO 9001:2015, and FDA guidelines ensures quality in APIs, with strict limits on enantiomeric impurities .

Biological Activity

(3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by a tetrahydrofuran ring and a substituted phenoxy group, which contributes to its unique pharmacological properties.

  • Molecular Formula : C17H16ClIO2
  • Molecular Weight : 414.67 g/mol
  • CAS Number : 915095-94-2

Synthesis

The synthesis of (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves:

  • Formation of the ether : Reaction of 2-chloro-5-iodobenzyl chloride with a phenol derivative.
  • Cyclization : Introduction of the tetrahydrofuran ring using strong bases and solvents like dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects .

Therapeutic Potential

Research indicates that (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuran may exhibit:

Case Studies and Research Findings

  • In Vitro Studies :
    • A study investigating the compound's effect on human cancer cell lines revealed significant cytotoxicity, with IC50 values indicating potent activity against specific types of malignancies .
    • Another research focused on its role as a ligand in receptor binding studies, demonstrating its potential to influence cellular signaling pathways relevant to cancer progression .
  • Comparative Analysis :
    • When compared to similar compounds such as (3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydropyran, the tetrahydrofuran variant exhibited distinct biological profiles that could be leveraged for drug development .

Data Tables

Compound NameMolecular FormulaIC50 (µM)Activity Type
(3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydrofuranC17H16ClIO20.021 - 0.031Anticancer
(3S)-3-(4-(2-chloro-5-iodobenzyl)phenoxy)tetrahydropyranC17H16ClIO2Not specifiedComparative study

Q & A

Q. How does the steric bulk of the tetrahydrofuran ring influence pharmacological activity in related compounds?

  • Methodology :
  • Structure-activity relationship (SAR) : Synthesize analogs with modified ring sizes (e.g., oxolane vs. tetrahydropyran) and test inhibition of sodium-glucose transport proteins (SGLT2).
  • Molecular docking : Simulate binding interactions using crystallographic data from Empagliflozin-protein complexes .

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